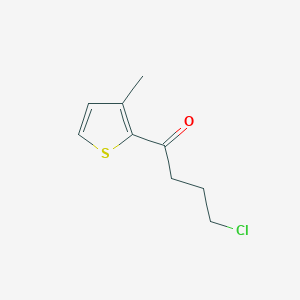

4-Chlor-1-(3-Methylthiophen-2-yl)butan-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one is a versatile chemical compound with the molecular formula C9H11ClOS and a molecular weight of 202.701 g/mol . This compound is known for its unique properties and finds applications in various scientific fields, including synthetic chemistry, drug discovery, and material science.

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one has a wide range of applications in scientific research:

Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules

Drug Discovery: Investigated for its potential pharmacological properties and as a building block for drug candidates

Material Science: Utilized in the development of novel materials with specific properties

Biological Studies: Explored for its interactions with biological systems and potential therapeutic effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one typically involves the reaction of 3-methylthiophene with butanone in the presence of a chlorinating agent. The reaction conditions often include:

Reagents: 3-methylthiophene, butanone, chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride)

Solvents: Common solvents include dichloromethane or chloroform

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Catalysts: Acid catalysts like hydrochloric acid may be used to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control

Purification: Techniques such as distillation or recrystallization are employed to obtain high-purity products

Quality Control: Analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to verify the compound’s purity and composition

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones

Reduction: Reduction reactions can convert the carbonyl group to an alcohol

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents

Substitution: Nucleophiles like ammonia or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Alcohols

Substitution: Corresponding amines or thiols

Wirkmechanismus

The mechanism of action of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions

Vergleich Mit ähnlichen Verbindungen

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one can be compared with other similar compounds, such as:

4-Chloro-1-(2-thienyl)butan-1-one: Similar structure but with a different thiophene substitution pattern

4-Chloro-1-(3-methylphenyl)butan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring

Uniqueness

Structural Features: The presence of the 3-methylthiophene ring imparts unique electronic and steric properties

Reactivity: The compound’s reactivity is influenced by the electron-donating and withdrawing effects of the substituents

Biologische Aktivität

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one is a chemical compound with significant potential in various biological applications. Its molecular formula is C9H11ClOS, and it exhibits unique properties due to the presence of a chloro group and a methylthiophene moiety. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one typically involves the reaction of 3-methylthiophene with butanone in the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include:

- Reagents : 3-methylthiophene, butanone, chlorinating agent

- Solvents : Dichloromethane or chloroform

- Temperature : Room temperature or slightly elevated temperatures

- Catalysts : Acid catalysts like hydrochloric acid may be used to facilitate the reaction.

The biological activity of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one is attributed to its interaction with specific molecular targets, potentially modulating enzyme activity and influencing various biochemical pathways. Research indicates that it may act on receptors involved in inflammatory processes and cellular signaling pathways .

Pharmacological Properties

Studies have highlighted several pharmacological properties of this compound:

- Anti-inflammatory Activity : The compound has been investigated for its potential to modulate inflammatory responses, possibly through the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolism .

- Antioxidant Effects : Preliminary findings suggest that it may enhance the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one exhibits significant activity against certain cell lines. For example:

| Study | Cell Line | Observed Effect |

|---|---|---|

| Human lung cancer cells | Induced apoptosis at high concentrations | |

| Macrophage cell line | Reduced pro-inflammatory cytokine production |

These findings suggest that the compound may hold promise as a therapeutic agent in cancer and inflammatory diseases.

In Vivo Studies

Research involving animal models has further elucidated the biological effects of this compound:

| Study | Model | Outcome |

|---|---|---|

| Mouse model of arthritis | Decreased joint inflammation and pain | |

| Diabetic rats | Improved glycemic control and reduced oxidative stress markers |

Comparison with Similar Compounds

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one can be compared with other structurally similar compounds to highlight its unique biological properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-1-(2-thienyl)butan-1-one | Different thiophene substitution pattern | Moderate anti-inflammatory effects |

| 4-Chloro-1-(3-methylphenyl)butan-1-one | Phenyl ring instead of thiophene ring | Lesser antioxidant activity |

Eigenschaften

IUPAC Name |

4-chloro-1-(3-methylthiophen-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c1-7-4-6-12-9(7)8(11)3-2-5-10/h4,6H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDFZLRXPWTDAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.